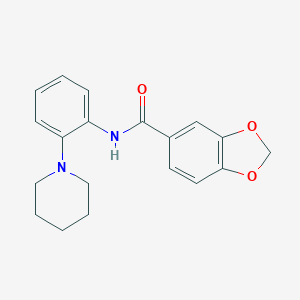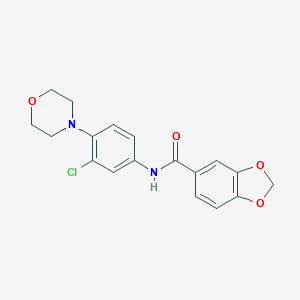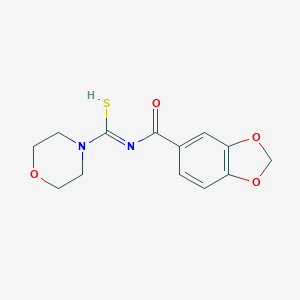![molecular formula C11H12N6O2S B251398 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B251398.png)
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide, also known as Ro 31-8220, is a synthetic compound that is commonly used in scientific research. It is a selective inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular signaling pathways. PKC has been implicated in a wide range of physiological and pathological processes, including cancer, diabetes, and cardiovascular diseases. Therefore, Ro 31-8220 has been extensively studied for its potential therapeutic applications.
作用機序
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 works by selectively inhibiting PKC, which is an enzyme that plays a crucial role in various cellular signaling pathways. PKC is involved in the regulation of cell growth, differentiation, and survival. It is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, by inhibiting PKC, this compound 31-8220 can modulate various cellular processes.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, this compound 31-8220 has been shown to prevent neuronal cell death by inhibiting the activation of caspases, a family of proteases that play a crucial role in apoptosis.
実験室実験の利点と制限
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 has several advantages for lab experiments. It is a selective inhibitor of PKC, which allows for the specific modulation of PKC-dependent cellular processes. It is also a synthetic compound, which allows for the reproducible synthesis of large quantities of the compound. However, this compound 31-8220 has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments. Additionally, it has poor solubility in aqueous solutions, which requires the use of organic solvents for its administration.
将来の方向性
There are several future directions for the study of 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220. One direction is the development of more potent and selective PKC inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound 31-8220 in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the study of the molecular mechanisms underlying the biochemical and physiological effects of this compound 31-8220 can provide insights into the regulation of cellular processes.
合成法
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methoxybenzoyl chloride with potassium thioacetate to form 4-methoxybenzoylthioacetate. The second step involves the reaction of 4-methoxybenzoylthioacetate with 2-methyl-5-amino-1,3,4-tetrazole to form 4-methoxy-N-[(2-methyltetrazol-5-yl)thio]benzamide. Finally, the third step involves the reaction of 4-methoxy-N-[(2-methyltetrazol-5-yl)thio]benzamide with potassium cyanate to form this compound 31-8220.
科学的研究の応用
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound 31-8220 has been shown to have neuroprotective properties by preventing neuronal cell death in various neurodegenerative diseases.
特性
分子式 |
C11H12N6O2S |
|---|---|
分子量 |
292.32 g/mol |
IUPAC名 |
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C11H12N6O2S/c1-17-15-10(14-16-17)13-11(20)12-9(18)7-3-5-8(19-2)6-4-7/h3-6H,1-2H3,(H2,12,13,15,18,20) |
InChIキー |
DBXOVTUVEZVYTC-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
正規SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)
![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)
![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)


![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)

![N-({4-[(diethylamino)methyl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B251338.png)
